2-(4-Chlorophenyl)propionyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

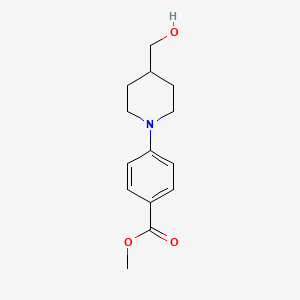

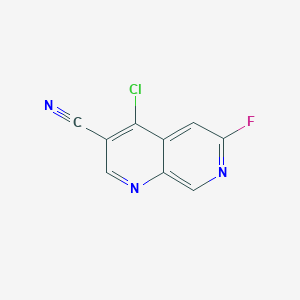

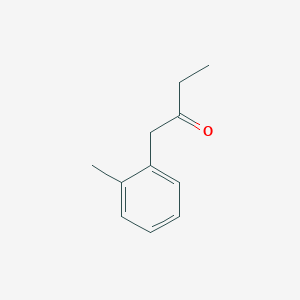

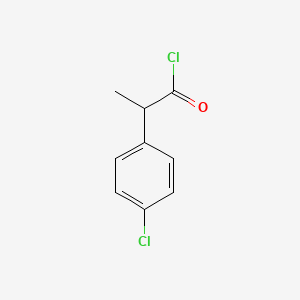

2-(4-Chlorophenyl)propionyl chloride is a compound with the molecular formula C9H8Cl2O . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of 2-(4-Chlorophenyl)propionyl chloride involves the reaction of 2-(4-chlorophenyl)propanoic acid with oxalyl chloride in the presence of N,N-dimethyl-formamide (DMF) at 25°C . The reaction mixture is stirred for 1.5 hours and then concentrated to yield the acid chloride as a light yellow oil .Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)propionyl chloride is represented by the InChI code: 1S/C9H8Cl2O/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 . The molecular weight of the compound is 203.07 g/mol .Chemical Reactions Analysis

As an acyl chloride, 2-(4-Chlorophenyl)propionyl chloride undergoes the characteristic reactions of acyl chlorides . It can react with a variety of nucleophiles, such as amines and alcohols, to form amides and esters, respectively .科学的研究の応用

Analgesic and Anti-inflammatory Properties

2-(4-Chlorophenyl)propionyl chloride derivatives have been studied for their potential analgesic and anti-inflammatory properties. For instance, a study found that 4-propionyl-4-(4-chlorophenyl)-1-(3-dimethylaminopropyl)-piperidine dihydrochloride exhibited significant analgesic activity and anti-inflammatory properties, indicating its potential use in pain and inflammation management (Gajewski et al., 1982).

Synthesis of Organic Compounds

The synthesis of complex organic compounds often involves the use of 2-(4-Chlorophenyl)propionyl chloride or its derivatives. For example, the synthesis of 4-(2-chlorophenyl)-1, 6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo-[4,3-f] [1,4]diazepine-9-14C was achieved starting with acetyl-1-14C chloride (Hicks et al., 1984).

Chemical Reactions and Molecular Structures

Research on 2-(4-Chlorophenyl)propionyl chloride also includes its reactions and molecular structure studies. For instance, the reaction of some 4,6-dimethoxyindoles with oxalyl chloride, including 3-(4′-Chlorophenyl)-4,6-dimethoxyindole, was investigated to yield various glyoxyloyl chloride derivatives (Black et al., 1996). Additionally, the molecular structure and conformation of propionyl chloride have been determined by gas-phase electron diffraction (Dyngeseth et al., 1984).

Environmental and Catalytic Applications

The compound has been examined in environmental contexts, such as in the catalytic decomposition of hydrogen peroxide and 4-chlorophenol (Huang et al., 2003). Cross-linked styrene/2-(4-chlorophenyl)propene copolymer grafted tetraphenylphosphonium salt was found to be an effective catalyst for the reaction of aromatic chlorides with potassium fluoride (Yoshida et al., 1990).

Pharmaceutical Research

In pharmaceutical research, the enantiomers of 2-(p-chlorophenoxy)propionic acid and its analogs were tested on human ClC-1 channels, revealing insights into the mechanism of action of these modulators (Pusch et al., 2000).

Safety and Hazards

作用機序

Target of Action

It’s known that this compound is used in organic synthesis, particularly in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

2-(4-Chlorophenyl)propionyl chloride, as an acid chloride, is highly reactive. It can interact with nucleophilic groups in target molecules, leading to the formation of new covalent bonds . In the context of Suzuki–Miyaura coupling reactions, it may undergo oxidative addition with palladium catalysts .

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .

Result of Action

The primary result of the action of 2-(4-Chlorophenyl)propionyl chloride is the formation of new organic compounds through reactions such as the Suzuki–Miyaura coupling . The specific molecular and cellular effects would depend on the nature of these resulting compounds.

Action Environment

The action, efficacy, and stability of 2-(4-Chlorophenyl)propionyl chloride can be influenced by various environmental factors. For instance, the efficiency of its reactions can be affected by the presence of a suitable catalyst, the pH of the reaction environment, and the temperature .

特性

IUPAC Name |

2-(4-chlorophenyl)propanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKBMDLEBVTMMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596192 |

Source

|

| Record name | 2-(4-Chlorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)propionyl chloride | |

CAS RN |

63327-24-2 |

Source

|

| Record name | 2-(4-Chlorophenyl)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1358247.png)